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Introduction
B7-H3 (CD276) is a transmembrane protein and a member of the B7 superfamily of immune

checkpoint molecules.[1] Its expression is limited in normal, healthy tissues but is

overexpressed in a wide range of human cancers.[2] This differential expression makes B7-H3

an attractive target for cancer immunotherapy.[3] B7-H3 has been implicated in both immune

regulation and non-immunological functions that promote tumor progression, including cell

proliferation, migration, invasion, and chemoresistance.[4][5] Accurate and reliable

measurement of B7-H3 expression in tumor tissue is critical for patient stratification, biomarker

development, and monitoring the efficacy of B7-H3-targeted therapies.

These application notes provide detailed protocols for the most common methods used to

assess B7-H3 expression in tumor tissue: Immunohistochemistry (IHC), Flow Cytometry,

Quantitative Real-Time PCR (qRT-PCR), and Western Blotting.

I. Immunohistochemistry (IHC) for B7-H3 Detection
IHC is a powerful technique for visualizing the in-situ expression and localization of B7-H3

protein within the tumor microenvironment. It is particularly useful for assessing protein

expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
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The evaluation of B7-H3 staining is typically performed using a semi-quantitative scoring

system that considers both the intensity and the percentage of positive tumor cells.

Table 1: B7-H3 Immunohistochemistry Scoring Systems

Scoring System Description

Intensity Score

Staining intensity is graded on a scale of 0 to 3:

0 (negative), 1 (weak), 2 (moderate), and 3

(strong).

Percentage Score
The percentage of positively stained tumor cells

is recorded.

H-Score (Histochemical Score)

Calculated by multiplying the intensity score by

the percentage of positive cells. The formula is:

H-Score = [(% of cells with weak intensity x 1) +

(% of cells with moderate intensity x 2) + (% of

cells with strong intensity x 3)]. The H-score

ranges from 0 to 300.

Combined Positive Score (CPS)

In some contexts, a Combined Positive Score

(CPS) may be used, which is calculated as the

number of B7-H3 staining cells (tumor cells,

lymphocytes, macrophages) divided by the total

number of viable tumor cells, multiplied by 100.

Table 2: Recommended Antibodies for B7-H3 IHC

Antibody Clone Host
Recommended
Dilution

Supplier

D9M2L Rabbit Varies by protocol
Cell Signaling

Technology

6A1 Mouse 1:200-1:1000
Thermo Fisher

Scientific

AF1027 Goat 5-15 µg/mL R&D Systems
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Experimental Protocol: B7-H3 IHC on FFPE Tissues
Caption: Workflow for B7-H3 Immunohistochemistry.

Materials:

FFPE tumor tissue sections (4-5 µm)

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

Peroxidase blocking solution (e.g., 3% H2O2 in methanol)

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody against B7-H3 (see Table 2)

HRP-conjugated secondary antibody

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Incubate slides in xylene twice for 5 minutes each.

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes

each, followed by a final wash in deionized water.
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Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval buffer.

Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions

(e.g., 95-100°C for 20-30 minutes).

Allow slides to cool to room temperature.

Peroxidase Blocking:

Incubate sections in peroxidase blocking solution for 10-15 minutes to quench

endogenous peroxidase activity.

Rinse with PBS.

Blocking:

Incubate sections with blocking buffer for 30-60 minutes at room temperature.

Primary Antibody Incubation:

Dilute the primary B7-H3 antibody in blocking buffer to the desired concentration.

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Wash slides with PBS three times for 5 minutes each.

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room

temperature.

Detection:

Wash slides with PBS three times for 5 minutes each.

Incubate with DAB substrate solution until the desired brown color develops.
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Rinse with deionized water to stop the reaction.

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin.

Dehydrate through a graded series of ethanol and clear in xylene.

Mount with a permanent mounting medium.

II. Flow Cytometry for B7-H3 Analysis
Flow cytometry is ideal for quantifying the percentage of B7-H3-positive cells and the intensity

of B7-H3 expression on the cell surface of single-cell suspensions derived from fresh tumor

tissue or cell lines.

Data Presentation: Flow Cytometry Data
Table 3: Key Parameters in B7-H3 Flow Cytometry Analysis

Parameter Description

Percentage of Positive Cells (%)
The proportion of cells exhibiting fluorescence

intensity above the negative control.

Mean Fluorescence Intensity (MFI)

The average fluorescence intensity of the

positive cell population, indicating the relative

amount of B7-H3 per cell.

Table 4: Recommended Antibodies for B7-H3 Flow Cytometry

Antibody Clone
Fluorochrome
Conjugate

Recommended
Concentration

Supplier

185504 PE, APC, etc. 0.25 µg/10^6 cells R&D Systems

6A1
Unconjugated, FITC,

etc.
1:200-1:400

Thermo Fisher

Scientific
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Experimental Protocol: B7-H3 Staining of Tumor Cells
Caption: Workflow for B7-H3 Flow Cytometry.

Materials:

Single-cell suspension from fresh tumor tissue or cell line

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Fc receptor blocking solution

Fluorochrome-conjugated primary antibody against B7-H3 (see Table 4)

Isotype control antibody

Viability dye (e.g., Propidium Iodide, DAPI)

Flow cytometry tubes

Procedure:

Cell Preparation:

Prepare a single-cell suspension from the tumor tissue using enzymatic digestion and/or

mechanical dissociation.

Wash the cells with PBS and resuspend in flow cytometry staining buffer.

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

Fc Receptor Blocking:

Add Fc receptor blocking solution to the cell suspension and incubate for 10-15 minutes at

4°C.

Antibody Staining:

Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
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Add the fluorochrome-conjugated B7-H3 antibody or the corresponding isotype control at

the predetermined optimal concentration.

Incubate for 20-30 minutes at 4°C in the dark.

Washing:

Wash the cells twice with 1-2 mL of flow cytometry staining buffer by centrifugation at 300-

400 x g for 5 minutes.

Data Acquisition:

Resuspend the cells in 300-500 µL of flow cytometry staining buffer.

Add a viability dye just before analysis if required.

Acquire the samples on a flow cytometer.

III. Quantitative Real-Time PCR (qRT-PCR) for B7-H3
mRNA Expression
qRT-PCR is a sensitive method for quantifying the transcript levels of B7-H3 (CD276 gene) in

tumor tissue. It is useful for correlating mRNA expression with protein levels and for high-

throughput analysis.

Data Presentation: qRT-PCR Data
Table 5: Key Parameters in B7-H3 qRT-PCR Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description

Ct (Cycle Threshold) Value

The PCR cycle number at which the

fluorescence signal crosses a defined threshold.

Lower Ct values indicate higher initial amounts

of target mRNA.

ΔCt (Delta Ct)

The difference between the Ct value of the

target gene (B7-H3) and a reference

(housekeeping) gene (e.g., GAPDH, ACTB).

ΔCt = Ct(B7-H3) - Ct(housekeeping).

ΔΔCt (Delta-Delta Ct)

The difference between the ΔCt of the tumor

sample and the ΔCt of a control or calibrator

sample. ΔΔCt = ΔCt(tumor) - ΔCt(control).

Fold Change
The relative expression of B7-H3 mRNA,

typically calculated as 2^-ΔΔCt.

Table 6: Validated Primers for Human B7-H3 qRT-PCR

Gene
Forward Primer
(5'-3')

Reverse Primer
(5'-3')

Reference

B7-H3 (CD276)
CTGGCTTTCGTGTG

CTGGAGAA

GCTGTCAGAGTGTT

TCAGAGGC
OriGene Technologies

B7-H3 (CD276)
CTCTGCCTTCTCAC

CTCTTTG

CCTTGAGGGAGGAA

CTTTATC

Expression

characteristic of 4Ig

B7-H3 and 2Ig B7-H3

in acute myeloid

leukemia

GAPDH

(housekeeping)

GTGGTCTCCTCTGA

CTTCAACA

CTCTTCCTCTTGTG

CTCTTGCT

Table S1. Primer

sequences used in

qRT-PCR analysis

Experimental Protocol: B7-H3 qRT-PCR
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Caption: Workflow for B7-H3 qRT-PCR.

Materials:

Fresh or frozen tumor tissue

RNA extraction kit

cDNA synthesis kit

SYBR Green qPCR master mix

Forward and reverse primers for B7-H3 and a housekeeping gene (see Table 6)

Nuclease-free water

qPCR plates and seals

Real-time PCR instrument

Procedure:

RNA Extraction:

Extract total RNA from tumor tissue using a commercial kit according to the manufacturer's

instructions.

Assess RNA quality and quantity.

cDNA Synthesis:

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR Reaction:

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse

primers, cDNA template, and nuclease-free water.

Pipette the reaction mix into a qPCR plate.
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Thermal Cycling:

Perform the qPCR on a real-time PCR instrument using a program similar to the following:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt curve analysis

Data Analysis:

Determine the Ct values for B7-H3 and the housekeeping gene.

Calculate the relative expression of B7-H3 mRNA using the ΔΔCt method.

IV. Western Blotting for B7-H3 Detection
Western blotting is used to detect and quantify the total amount of B7-H3 protein in tumor

tissue lysates. It is particularly useful for confirming the presence of the protein and assessing

its molecular weight.

Data Presentation: Western Blotting Data
Table 7: Key Parameters in B7-H3 Western Blotting Analysis
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Parameter Description

Band Intensity

The intensity of the protein band corresponding

to B7-H3, which is proportional to the amount of

protein.

Molecular Weight

The apparent molecular weight of B7-H3, which

is typically around 90-110 kDa for the

glycosylated form.

Relative Expression
The intensity of the B7-H3 band normalized to a

loading control protein (e.g., GAPDH, β-actin).

Table 8: Recommended Antibodies for B7-H3 Western Blotting

Antibody Clone Host
Recommended
Dilution

Supplier

EPNCIR122 Rabbit Varies by protocol Abcam

6A1 Mouse 1:500-1:2000
Thermo Fisher

Scientific

AF1027 Goat 1 µg/mL R&D Systems

Experimental Protocol: B7-H3 Western Blotting
Caption: Workflow for B7-H3 Western Blotting.

Materials:

Fresh or frozen tumor tissue

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels
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Running buffer

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against B7-H3 (see Table 8)

HRP-conjugated secondary antibody

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Homogenize tumor tissue in lysis buffer on ice.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of the lysates using a protein assay.

SDS-PAGE:

Denature protein samples by boiling in Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate

proteins by size.

Membrane Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Blocking:

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Antibody Incubation:

Incubate the membrane with the primary B7-H3 antibody and a loading control antibody

overnight at 4°C.

Wash the membrane with TBST three times for 5-10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection:

Wash the membrane with TBST three times for 5-10 minutes each.

Incubate the membrane with a chemiluminescent substrate.

Visualize the protein bands using an imaging system.

V. B7-H3 Signaling Pathway
B7-H3 is involved in various signaling pathways that contribute to its non-immunological pro-

tumorigenic functions. Understanding these pathways is crucial for developing effective B7-H3

targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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